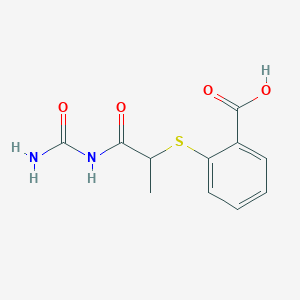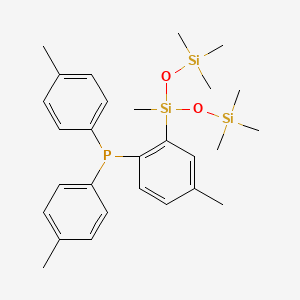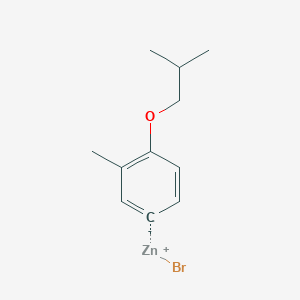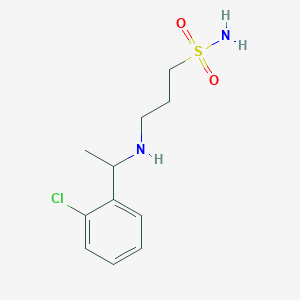
3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide is a chemical compound with the molecular formula C11H17ClN2O2S. It is characterized by the presence of a sulfonamide group, which is known for its applications in medicinal chemistry. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide typically involves the reaction of 2-chlorophenylethylamine with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor of enzymes by mimicking the substrate or binding to the active site. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Chloramphenicol: Contains a similar aromatic ring with a chlorine substituent.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
3-((1-(2-Chlorophenyl)ethyl)amino)propane-1-sulfonamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H17ClN2O2S |
|---|---|
Peso molecular |
276.78 g/mol |
Nombre IUPAC |
3-[1-(2-chlorophenyl)ethylamino]propane-1-sulfonamide |
InChI |
InChI=1S/C11H17ClN2O2S/c1-9(10-5-2-3-6-11(10)12)14-7-4-8-17(13,15)16/h2-3,5-6,9,14H,4,7-8H2,1H3,(H2,13,15,16) |
Clave InChI |
UGRDDLXBFZDWSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)NCCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


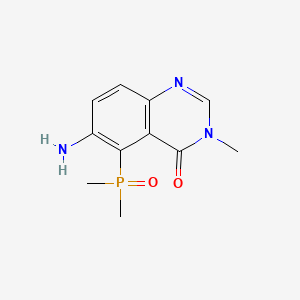
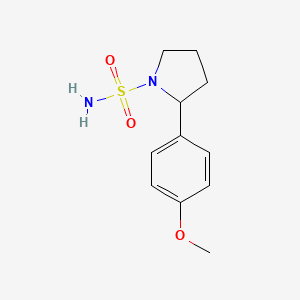
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
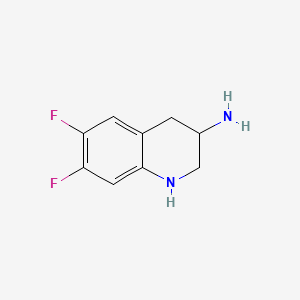
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
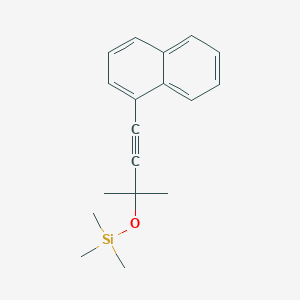

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
